Meta-Phenyl-2-Nitro vs. Direct N1-Sulfonamide Connectivity: Structural and Predicted Binding Differentiation
The target compound features a meta-phenyl spacer between the quinazolinone N3 and the sulfonamide NH, whereas the VIa–c series reported by Farag et al. (compounds VIa: R=2-Cl; VIb: R=3-NO2; VIc: R=4-NO2) attach the sulfonamide directly to the quinazolinone N3 [1]. This structural difference results in a one-atom extension of the sulfonamide pharmacophore. In COX-2 docking studies performed on the VIa–c series, the phenylsulfonamide group occupied the COX-2 side pocket, with the SO2NH2 group forming critical hydrogen bonds with Arg513 and His90 [1]. The meta-phenyl spacer in the target compound is predicted to reposition the 2-nitrobenzenesulfonamide deeper into the hydrophobic channel, potentially altering the inhibition kinetics and selectivity profile. Quantitative head-to-head enzymatic assay data for the target compound versus VIa–c are not currently available in the published literature.
| Evidence Dimension | Sulfonamide attachment geometry and predicted COX-2 binding pose |
|---|---|
| Target Compound Data | Meta-phenyl bridge (N3–phenyl–NH–SO2); 2-nitro orientation |
| Comparator Or Baseline | VIa–c series: direct N3–SO2 linkage; 2-Cl, 3-NO2, or 4-NO2 substituents |
| Quantified Difference | One-atom spacer extension; altered pharmacophore vector; quantitative enzymatic comparison not yet reported |
| Conditions | In silico docking (COX-2 active site, PDB: 3LN1); no head-to-head in vitro data available for target compound |
Why This Matters
The meta-phenyl spacer creates a structurally distinct chemotype that may access binding sub-pockets inaccessible to direct N3-sulfonamide analogs, providing a rationale for selecting this compound when exploring novel quinazolinone SAR space.
- [1] Farag DB, Farag NA, Esmat A, Abuelezz SA, Abdel-Salam Ibrahim E, Abou El Ella DA. Synthesis, 3D pharmacophore, QSAR and docking studies of novel quinazoline derivatives with nitric oxide release moiety as preferential COX-2 inhibitors. Med. Chem. Commun. 2015;6:283-299. DOI: 10.1039/C4MD00392F. View Source
